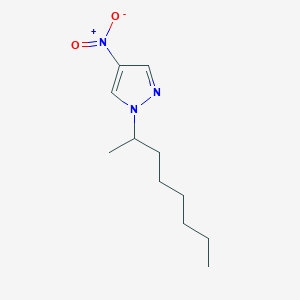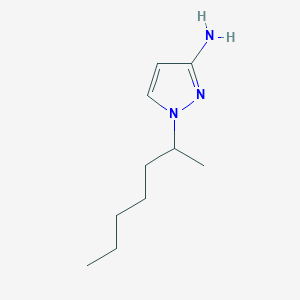![molecular formula C10H9ClFN3 B6344508 1-[(4-Chloro-3-fluorophenyl)methyl]-1H-pyrazol-4-amine CAS No. 1240568-07-3](/img/structure/B6344508.png)
1-[(4-Chloro-3-fluorophenyl)methyl]-1H-pyrazol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-Chloro-3-fluorophenyl)methyl]-1H-pyrazol-4-amine is a useful research compound. Its molecular formula is C10H9ClFN3 and its molecular weight is 225.65 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 225.0469032 g/mol and the complexity rating of the compound is 217. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Applications
Reductive Amination and Synthesis of Derivatives : The compound 1-[(4-Chloro-3-fluorophenyl)methyl]-1H-pyrazol-4-amine is utilized in reductive amination processes, contributing to the synthesis of secondary amines. These amines serve as intermediates in producing pharmaceutical ingredients, dyes, and fine chemicals (Bawa, Ahmad, & Kumar, 2009).
Antimicrobial Activity : Derivatives of this compound have shown significant antimicrobial properties. This is evident in the synthesis of compounds like 3-Chloro-4-[3-(2,4-dichloro-5-fluoro phenyl)-1H-pyrazol-4-yl]-1-(substituted) azetidin-2-one, which exhibited excellent to good antibacterial activity against various bacterial strains (Mistry, Desai, & Desai, 2016).
Crystal Structure Analysis : Research involving the structural characterization of compounds related to this compound has been conducted. The study of their crystal structures aids in understanding their physical and chemical properties (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Novel Reactions and Product Synthesis : Investigations into novel chemical reactions involving derivatives of this compound have led to the synthesis of unique chemical structures, such as N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-1H-pyrazol-5-amines. These findings have potential implications in various chemical synthesis processes (Koyioni et al., 2014).
Drug Discovery and Pharmacological Research
GPR39 Agonists Discovery : Research has identified kinase inhibitors structurally related to this compound as novel GPR39 agonists. These findings expand the understanding of the role of zinc as an allosteric potentiator in G protein-coupled receptors, with potential implications in drug discovery (Sato, Huang, Kroeze, & Roth, 2016).
Aurora Kinase Inhibition for Cancer Treatment : Compounds derived from this compound have been studied for their potential in inhibiting Aurora A, a kinase involved in cancer progression. This research offers new avenues for cancer treatment (ヘンリー,ジェームズ, 2006).
Analytical Chemistry and Material Science
Identification and Differentiation of Isomers : The compound has been used in studies for the identification and differentiation of isomers in research chemicals. This includes extensive analytical characterizations, showcasing its application in analytical chemistry (McLaughlin et al., 2016).
Exploration of Intramolecular Hydrogen Bonding : Studies have been conducted to understand the impact of intramolecular hydrogen bonding on the reductive cyclization process in pyrazole derivatives. This research provides insights into the chemical behavior of such compounds, which is crucial for material science (Szlachcic et al., 2020).
Wirkmechanismus
Target of Action
The primary target of the compound 1-[(4-Chloro-3-fluorophenyl)methyl]-1H-pyrazol-4-amine, also known as 1-(4-Chloro-3-fluorobenzyl)-1H-pyrazol-4-amine, is the Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) . ERK1/2 is an essential node within the RAS/RAF/MEK/ERK signaling cascade, which is commonly activated by oncogenic mutations in BRAF or RAS or by upstream oncogenic signaling .
Mode of Action
This compound acts as an inhibitor of ERK1/2 kinase activity . It interacts with ERK1/2, preventing its normal function and thus disrupting the signaling cascade. This disruption can lead to changes in cellular processes controlled by this pathway .
Biochemical Pathways
The compound affects the RAS/RAF/MEK/ERK signaling cascade , a critical pathway in cell signal transduction involved in cell growth, differentiation, and survival . By inhibiting ERK1/2, the compound disrupts this pathway, potentially affecting these cellular processes .
Pharmacokinetics
It is described as anorally bioavailable small molecule , suggesting it can be absorbed through the digestive tract and distributed throughout the body
Result of Action
The inhibition of ERK1/2 by this compound disrupts the RAS/RAF/MEK/ERK signaling cascade . This disruption can lead to changes in cellular processes controlled by this pathway, potentially affecting cell growth, differentiation, and survival .
Biochemische Analyse
Biochemical Properties
It is known that similar compounds can interact with enzymes, proteins, and other biomolecules, influencing their function and the overall biochemical reactions they are involved in .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of 1-[(4-Chloro-3-fluorophenyl)methyl]-1H-pyrazol-4-amine in laboratory settings, including its stability, degradation, and long-term effects on cellular function, have not been specifically studied .
Eigenschaften
IUPAC Name |
1-[(4-chloro-3-fluorophenyl)methyl]pyrazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClFN3/c11-9-2-1-7(3-10(9)12)5-15-6-8(13)4-14-15/h1-4,6H,5,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXVVPKFPGSPZGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN2C=C(C=N2)N)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClFN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[(3-Bromophenyl)methyl]-3-nitro-1H-pyrazole](/img/structure/B6344432.png)
![1-[(2-Bromophenyl)methyl]-3-nitro-1H-pyrazole](/img/structure/B6344444.png)

![1-[(3-Chloro-4-fluorophenyl)methyl]-4-nitro-1H-pyrazole](/img/structure/B6344448.png)



![1-[(4-Chloro-3-fluorophenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B6344492.png)
![1-[(2,6-Difluorophenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B6344502.png)
![1-[(3-Chloro-4-fluorophenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B6344507.png)
![3,5-Dibromo-1-[4-(2-chlorophenoxy)butyl]-1H-1,2,4-triazole](/img/structure/B6344518.png)



